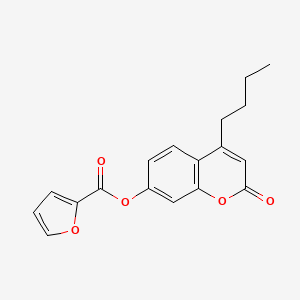![molecular formula C14H22ClNO3 B4666086 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4666086.png)
2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride
Overview
Description
2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, also known as THFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THFMA is a selective β2-adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is a selective β2-adrenergic receptor agonist that activates the receptor by binding to its extracellular domain. This binding leads to a conformational change in the receptor that activates its intracellular signaling pathways. The primary signaling pathway activated by β2-adrenergic receptor activation is the cAMP pathway, which leads to the activation of protein kinase A and subsequent downstream effects.
Biochemical and Physiological Effects
2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cAMP levels in cells expressing the β2-adrenergic receptor and to induce relaxation of airway smooth muscle. 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has also been shown to increase glucose uptake in skeletal muscle cells and to improve insulin sensitivity in obese mice. Additionally, 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has been shown to have anti-inflammatory effects in models of asthma and chronic obstructive pulmonary disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in lab experiments is its selectivity for the β2-adrenergic receptor. This selectivity allows researchers to specifically study the effects of β2-adrenergic receptor activation without interference from other signaling pathways. Additionally, 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is a relatively simple compound to synthesize and can be easily scaled up for large-scale production.
One limitation of using 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in lab experiments is its potential for off-target effects. While 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is selective for the β2-adrenergic receptor, it may still interact with other receptors or signaling pathways at higher concentrations. Additionally, 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride may have different effects in different cell types or animal models, which could limit its generalizability to other systems.
Future Directions
There are several potential future directions for research on 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride. One area of interest is the development of novel β2-adrenergic receptor agonists based on the structure of 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride. By modifying the structure of 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, researchers may be able to develop compounds with improved selectivity or efficacy for the β2-adrenergic receptor.
Another area of interest is the use of 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in studies of glucose metabolism and insulin sensitivity. 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has shown promise as a potential therapeutic agent for the treatment of obesity and type 2 diabetes, and further research in this area could lead to the development of new treatments for these conditions.
Finally, 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride may have potential applications in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. By studying the effects of 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride on airway smooth muscle contraction and inflammation, researchers may be able to develop new treatments for these conditions that target the β2-adrenergic receptor signaling pathway.
Conclusion
In conclusion, 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is a selective β2-adrenergic receptor agonist that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. While 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has several advantages for use in lab experiments, it also has limitations that must be taken into account. Overall, 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is a promising compound for future research in a variety of fields.
Scientific Research Applications
2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound in studies of β2-adrenergic receptor signaling pathways and has been shown to increase cAMP levels in cells expressing the receptor. 2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride has also been used in studies of the effects of β2-adrenergic receptor activation on airway smooth muscle contraction and relaxation, as well as in studies of the effects of β2-adrenergic receptor agonists on glucose metabolism.
properties
IUPAC Name |
2-[4-[(oxolan-2-ylmethylamino)methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c16-7-9-18-13-5-3-12(4-6-13)10-15-11-14-2-1-8-17-14;/h3-6,14-16H,1-2,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYXOFVOVSBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,4-dichlorophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666008.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666035.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)
![methyl {3-(4-methoxyphenyl)-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B4666048.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4666066.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666087.png)
![1-(2-amino-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrochloride](/img/structure/B4666089.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4666090.png)
![2-[(4-phenoxyphenyl)amino]nicotinonitrile](/img/structure/B4666092.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4666099.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B4666105.png)